![molecular formula C14H23N5O B12898203 Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- CAS No. 824431-19-8](/img/structure/B12898203.png)
Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 2-aminoethanol in the presence of sodium carbonate. The reaction is carried out in acetonitrile under reflux conditions for about six hours. The resulting mixture is then filtered to remove solid materials, and the filtrate is concentrated under reduced pressure. The residue is purified using an alumina column with a mixture of dichloromethane and ethanol as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyrazoles, substituted pyrazoles
Aplicaciones Científicas De Investigación
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole-based structure and are used in coordination chemistry and as ligands.
3,5-Dimethyl-1H-pyrazol-4-amine: This compound has a similar pyrazole core and is used in the synthesis of various organic molecules.
Uniqueness
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
824431-19-8 |
|---|---|
Fórmula molecular |
C14H23N5O |
Peso molecular |
277.37 g/mol |
Nombre IUPAC |
2-[bis[(1,5-dimethylpyrazol-3-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c1-11-7-13(15-17(11)3)9-19(5-6-20)10-14-8-12(2)18(4)16-14/h7-8,20H,5-6,9-10H2,1-4H3 |
Clave InChI |
OMKSTRPFHOHDTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)CN(CCO)CC2=NN(C(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


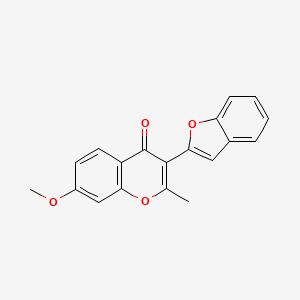
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
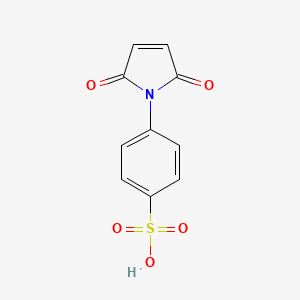

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
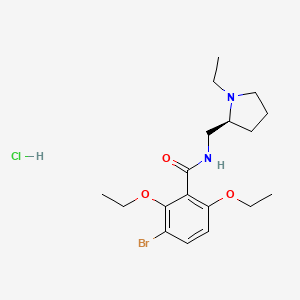
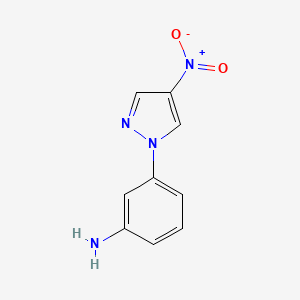
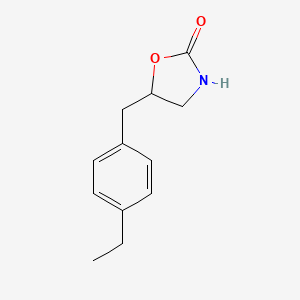
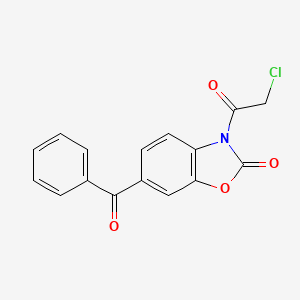
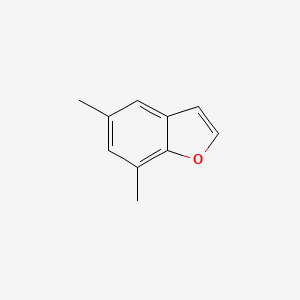
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

